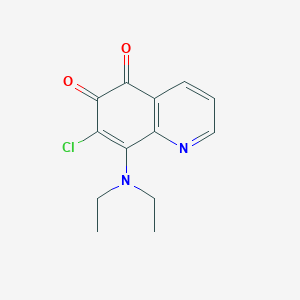
7-Chloro-8-(diethylamino)quinoline-5,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-8-(diethylamino)quinoline-5,6-dione is a nitrogen-containing heterocyclic compound that belongs to the quinoline family. . The presence of the chloro and diethylamino groups in its structure enhances its biological activity, making it a valuable target for synthetic and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-8-(diethylamino)quinoline-5,6-dione typically involves the reaction of quinoline-5,8-dione with diethylamine and acetaldehyde. The reaction proceeds through a nucleophilic substitution mechanism, where the diethylamine acts as the nucleophile . The reaction is usually carried out in an aprotic solvent such as dichloromethane (CH₂Cl₂) to favor the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-8-(diethylamino)quinoline-5,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-5,8-dione derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.
Substitution: Nucleophilic aromatic substitution reactions are common, where the chloro group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed:
Oxidation: Quinoline-5,8-dione derivatives.
Reduction: Hydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
7-Chloro-8-(diethylamino)quinoline-5,6-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 7-Chloro-8-(diethylamino)quinoline-5,6-dione involves its interaction with cellular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
7-Chloro-4-aminoquinoline: Known for its antimalarial activity.
8-Hydroxyquinoline: Exhibits antimicrobial and antifungal properties.
5,7-Dichloro-8-quinolinol: Used as an antimicrobial agent.
Uniqueness: 7-Chloro-8-(diethylamino)quinoline-5,6-dione is unique due to the presence of both chloro and diethylamino groups, which enhance its biological activity and make it a versatile compound for various applications in medicinal chemistry and industry .
Properties
CAS No. |
25943-57-1 |
|---|---|
Molecular Formula |
C13H13ClN2O2 |
Molecular Weight |
264.71 g/mol |
IUPAC Name |
7-chloro-8-(diethylamino)quinoline-5,6-dione |
InChI |
InChI=1S/C13H13ClN2O2/c1-3-16(4-2)11-9(14)13(18)12(17)8-6-5-7-15-10(8)11/h5-7H,3-4H2,1-2H3 |
InChI Key |
ZIGSTPVNPZJARH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(C(=O)C(=O)C2=C1N=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



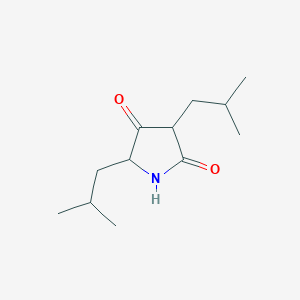
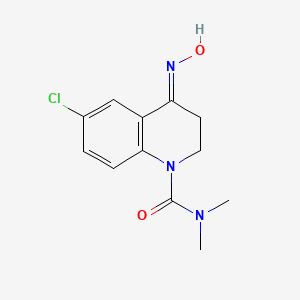
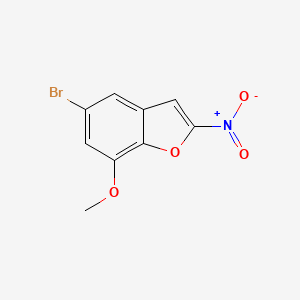
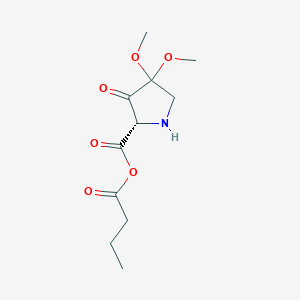


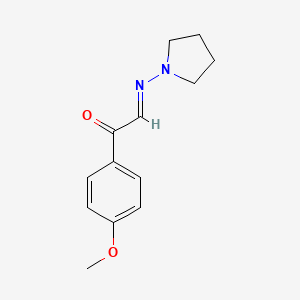
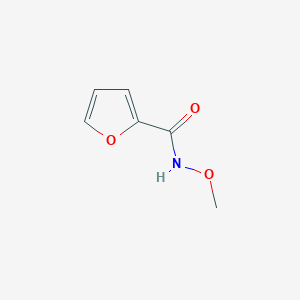

![Ethyl 6-[(5-methyl-1,2-oxazole-4-carbonyl)amino]hexanoate](/img/structure/B12893978.png)
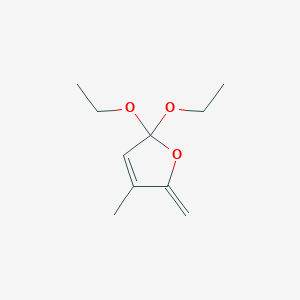
![1-Phenyl-2-(5-phenylpyrido[2,3-d]pyridazin-8-yl)ethanone](/img/structure/B12893992.png)
![Benzamide, 4-(1H-pyrrolo[2,3-b]pyridin-5-yl)-](/img/structure/B12894002.png)
